molecular formula C19H14N2O4 B1192426 KCL-286

KCL-286

Cat. No.: B1192426
M. Wt: 334.331
InChI Key: AVCXUODHLRZJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KCL-286 is a synthetic organic compound known for its role as an orally bioavailable retinoic acid receptor beta agonist. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of spinal cord injuries. By activating the retinoic acid receptor beta, this compound promotes neurite outgrowth and axonal regeneration, making it a promising candidate for nerve injury treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KCL-286 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KCL-286 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

KCL-286 has a wide range of scientific research applications, including:

Mechanism of Action

KCL-286 exerts its effects by binding to and activating the retinoic acid receptor beta. This activation leads to the transcription of specific genes involved in neurite outgrowth and axonal regeneration. The molecular targets include various proteins and enzymes that play a role in nerve cell growth and repair. The pathways involved are primarily related to retinoic acid signaling, which is crucial for nerve regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KCL-286

This compound is unique due to its high specificity for the retinoic acid receptor beta and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in the treatment of spinal cord injuries, where targeted activation of retinoic acid receptor beta is crucial for promoting nerve regeneration .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.331

IUPAC Name

RARβ-Agonist-10; 4-(5-(4,7-Dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid

InChI

InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23)

InChI Key

AVCXUODHLRZJJP-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=NOC(C3=CC4=C(C)C=CC(C)=C4O3)=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C286;  C 286;  C-286;  RARß-Agonist-10;  RARß Agonist 10; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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